molecular formula C10H18N5NaO13P3 B561510 CID 71308523 CAS No. 102185-15-9

CID 71308523

Cat. No.: B561510
CAS No.: 102185-15-9
M. Wt: 532.187
InChI Key: RKPXDKLZCUIJFS-UHFFFAOYSA-N
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Description

Adenosine 5/'-triphosphate periodateoxidized borohydride: is a modified form of adenosine triphosphate (ATP), where the ribose moiety has been oxidized with periodate and subsequently reduced with borohydride. This compound is often used in biochemical and molecular biology research due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves controlled reaction conditions to ensure high purity and yield. The process may include steps like purification and crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a reagent in various chemical reactions due to its unique reactivity.

Biology:

  • Employed in studies involving nucleotide interactions and enzymatic processes.

Medicine:

  • Investigated for potential therapeutic applications, particularly in targeting specific biochemical pathways.

Industry:

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through interactions with nucleotide-binding proteins and enzymes. The modifications on the ribose moiety can influence the binding affinity and reactivity of the compound.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Adenosine 5’-triphosphate: The unmodified form of the compound.

    Adenosine 5’-[gamma-thio]triphosphate: A sulfur-modified analogue of ATP.

    Adenosine 5’-[gamma-thio]triphosphate: Another modified form with a thio group

Uniqueness:

Properties

CAS No.

102185-15-9

Molecular Formula

C10H18N5NaO13P3

Molecular Weight

532.187

IUPAC Name

[[2-[1-(6-aminopurin-9-yl)-2-hydroxyethoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate;sodium

InChI

InChI=1S/C10H18N5O13P3.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20;/h4-7,16-17H,1-3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);

InChI Key

RKPXDKLZCUIJFS-UHFFFAOYSA-N

SMILES

C1=NC2=C(C(=N1)N)N=CN2C(CO)OC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na]

Origin of Product

United States

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